NF-κB Transcriptional Inhibition Potency: Cyclopentyl/Fluoro vs. Butyl/Chloro Analog
In a direct head-to-head comparison within the same assay platform reported by the same research group, 4-(1-cyclopentyl-7-fluoro-1H-indazol-3-yl)phenol demonstrates an IC₅₀ of 18 nM against NF-κB transcriptional activity in HAECT-1 cells expressing human ERα . The structurally closest analog differing only at N1 (cyclopentyl → n-butyl) and C7 (fluoro → chloro), 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol (CHEMBL385801), yields an IC₅₀ of 25 nM in the identical assay system . This represents a 28% improvement in potency conferred by the cyclopentyl/fluoro combination.
| Evidence Dimension | NF-κB transcriptional inhibition IC₅₀ (human ERα in HAECT-1 cells) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | 4-(1-Butyl-7-chloro-1H-indazol-3-yl)phenol (CHEMBL385801): IC₅₀ = 25 nM |
| Quantified Difference | 18 nM vs. 25 nM; target compound is 1.39-fold more potent (28% lower IC₅₀) |
| Conditions | Human ERα expressed in HAECT-1 cells; NF-κB transcription inhibition assay; data curated by ChEMBL from Wyeth Research (J. Med. Chem. 2004) |
Why This Matters
For researchers validating ER pathway-selective pharmacology, a 28% difference in cellular IC₅₀ determines whether the compound meets potency thresholds established in the original SAR series.
- [1] BindingDB. BDBM50157483: IC₅₀ = 18 nM (Activity at human ERα expressed in HAECT1 cells assessed as inhibition of NF-kappaB transcription). View Source
- [2] BindingDB. BDBM50157498: 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol (CHEMBL385801), IC₅₀ = 25 nM. View Source
